![molecular formula C19H19N3O B4534402 4'-(1H-imidazol-1-ylmethyl)-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B4534402.png)
4'-(1H-imidazol-1-ylmethyl)-N,N-dimethylbiphenyl-4-carboxamide
Description
Synthesis Analysis
The synthesis of related imidazole derivatives often involves complex organic reactions that provide insights into potential pathways for synthesizing 4'-(1H-imidazol-1-ylmethyl)-N,N-dimethylbiphenyl-4-carboxamide. For instance, compounds like 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide have been synthesized and crystallized, demonstrating the versatility of imidazole synthesis methods and their adaptability to various substituents and structural frameworks (Banerjee et al., 1999).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is a critical area of study, providing insights into the compound's potential interactions and stability. The crystal structures and molecular geometries of related compounds, such as substituted 1H-imidazole-4,5-dicarbonitrile used as catalysts, offer valuable information on steric and electronic effects influencing the compound's reactivity and binding properties (Bats et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of imidazole derivatives, including reactions like N-demethylation, highlights the compound's functional versatility and potential for modification into various bioactive molecules. Studies on related compounds demonstrate the chemical transformations imidazole derivatives can undergo, providing a foundation for understanding the chemical behavior of 4'-(1H-imidazol-1-ylmethyl)-N,N-dimethylbiphenyl-4-carboxamide (Skibba et al., 1970).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of imidazole derivatives are crucial for their application in various fields. Research on compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide sheds light on these aspects, providing a comparative basis for understanding the physical characteristics of 4'-(1H-imidazol-1-ylmethyl)-N,N-dimethylbiphenyl-4-carboxamide (Bhaskar et al., 2019).
properties
IUPAC Name |
4-[4-(imidazol-1-ylmethyl)phenyl]-N,N-dimethylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-21(2)19(23)18-9-7-17(8-10-18)16-5-3-15(4-6-16)13-22-12-11-20-14-22/h3-12,14H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASUTYDGNFAGBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.